N-(2,4-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic compound It features a complex structure with multiple functional groups, including methoxy groups, a phthalimide moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the 2,4-dimethoxyphenyl group: This step might involve a nucleophilic substitution reaction where the 2,4-dimethoxyphenyl group is introduced.
Formation of the amide bond: This can be done using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups could be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phthalimide moiety could be reduced to form a primary amine.
Substitution: The methoxy groups could be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic or basic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophiles like halides or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The methoxy groups and phthalimide moiety could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(2,4-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The unique combination of functional groups in N-(2,4-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide might confer specific properties that are not present in its analogs. For example, the length of the carbon chain in the amide linkage could affect its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C19H18N2O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H18N2O5/c1-11(21-18(23)13-6-4-5-7-14(13)19(21)24)17(22)20-15-9-8-12(25-2)10-16(15)26-3/h4-11H,1-3H3,(H,20,22) |
InChI Key |
URJDAXAJTCWNLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.